molecular formula C18H19N3O4 B15022520 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B15022520
M. Wt: 341.4 g/mol
InChI Key: YXHNJVFOARZBRO-UHFFFAOYSA-N
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Description

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of anilides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, as well as an acetamide group attached to a methoxyphenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, microwave irradiation, and the use of specific catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYMETHYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can range from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and methoxymethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE: A similar compound with a simpler structure, lacking the pyridine ring and additional substituents.

    N-(3,5-DIMETHYLPHENYL)ACETAMIDE: Another related compound with different substituents on the phenyl ring.

Uniqueness

The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-METHOXYMETHYL)ACETAMIDE lies in its complex structure, which imparts specific chemical properties and reactivity. The presence of multiple functional groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O4/c1-12-7-13(11-24-2)16(9-19)18(23)21(12)10-17(22)20-14-5-4-6-15(8-14)25-3/h4-8H,10-11H2,1-3H3,(H,20,22)

InChI Key

YXHNJVFOARZBRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC)C#N)COC

Origin of Product

United States

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